3,6-Dimethyl-3-phenylheptanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
101913-71-7 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
3,6-dimethyl-3-phenylheptanoic acid |
InChI |
InChI=1S/C15H22O2/c1-12(2)9-10-15(3,11-14(16)17)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,16,17) |
InChI Key |
YIHLJIOCTULOLG-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(C)(CC(=O)O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CCC(C)(CC(=O)O)C1=CC=CC=C1 |
Synonyms |
3,6-dimethyl-3-phenyl-heptanoic acid |
Origin of Product |
United States |
Stereochemical Investigations of 3,6 Dimethyl 3 Phenylheptanoic Acid
Elucidation of Chiral Centers and Stereoisomerism
The molecular structure of 3,6-dimethyl-3-phenylheptanoic acid contains a single chiral center, which is a carbon atom bonded to four different substituent groups. This key structural feature is the origin of the compound's stereoisomerism.
The chiral center in this compound is the carbon atom at the third position (C3) of the heptanoic acid chain. This carbon is asymmetrically substituted with the following four distinct groups:
A phenyl group (-C₆H₅)
A methyl group (-CH₃)
A carboxymethyl group (-CH₂COOH)
A 3-methylbutyl group (-CH₂CH₂CH(CH₃)₂)
The presence of this single chiral center means that this compound can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. These two isomers are designated as (R)-3,6-dimethyl-3-phenylheptanoic acid and (S)-3,6-dimethyl-3-phenylheptanoic acid, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration.
Due to the single chiral center, there are no diastereomers or meso compounds possible for this particular molecule. The total number of possible stereoisomers is 2ⁿ, where n is the number of chiral centers. In this case, with n=1, there are 2¹ = 2 possible stereoisomers.
Table 1: Analysis of the Chiral Center in this compound
| Position | Substituent 1 | Substituent 2 | Substituent 3 | Substituent 4 | Chirality |
| C3 | Phenyl | Methyl | Carboxymethyl | 3-Methylbutyl | Chiral |
Determination of Absolute Configuration via Advanced Methods
Determining the absolute configuration of a chiral molecule, i.e., the actual three-dimensional arrangement of its atoms in space, is a fundamental challenge in stereochemistry. For this compound, a definitive assignment of the (R) or (S) configuration to its enantiomers would necessitate the use of advanced analytical techniques.
One of the most conclusive methods for determining absolute configuration is X-ray crystallography . This technique involves irradiating a single crystal of one of the enantiomers with X-rays. The resulting diffraction pattern can be analyzed to generate a detailed three-dimensional electron density map of the molecule, from which the precise spatial arrangement of each atom can be determined. This allows for an unambiguous assignment of the absolute configuration.
Another powerful technique is Vibrational Circular Dichroism (VCD) . VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers, the correct absolute configuration can be assigned.
Nuclear Magnetic Resonance (NMR) spectroscopy , in conjunction with chiral derivatizing agents, can also be employed. By reacting the enantiomeric mixture with a chiral auxiliary of known absolute configuration, a pair of diastereomers is formed. These diastereomers have different physical properties and, crucially, distinct NMR spectra. Analysis of the differences in chemical shifts, particularly using methods like the Mosher's acid method, can allow for the deduction of the absolute configuration of the original enantiomers. usm.edu
Conformational Analysis and Dynamic Stereochemistry
The stereochemistry of this compound is not static; the molecule is subject to conformational flexibility due to the rotation around its single bonds. Understanding the preferred conformations and the energy barriers between them is crucial for comprehending its reactivity and biological interactions.
The key rotatable bonds in this compound are the C-C bonds of the heptanoic acid backbone and the C-C bond connecting the phenyl group to the chiral center. Rotation around these bonds gives rise to a multitude of possible conformations. The relative energies of these conformers are influenced by several factors, including:
Steric Hindrance: Unfavorable interactions that occur when atoms or groups are forced into close proximity. For instance, conformations where the bulky phenyl group and the 3-methylbutyl group are eclipsed would be high in energy.
Torsional Strain: The resistance to bond twisting. Eclipsed conformations generally have higher torsional strain than staggered conformations.
Gauche Interactions: A type of steric strain that occurs in staggered conformations when two large groups are adjacent to each other (at a 60° dihedral angle).
Computational methods, such as molecular mechanics and quantum chemistry calculations, are invaluable tools for exploring the conformational landscape of this compound. These methods can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles, identifying low-energy (stable) conformations and the transition states that connect them.
For example, the rotation around the C3-C4 bond would lead to various staggered and eclipsed conformations. The most stable conformers would likely position the large phenyl and 3-methylbutyl groups in an anti-periplanar arrangement to minimize steric repulsion.
Optical Resolution Techniques for Enantiomers and Diastereomers
Since this compound exists as a pair of enantiomers, and these enantiomers can exhibit different biological activities, their separation, or optical resolution , is of significant importance. Several methods can be employed to achieve this separation.
One of the most common methods is classical resolution via diastereomeric salt formation . This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as an alkaloid like brucine (B1667951) or a chiral amine like (R)- or (S)-1-phenylethanamine. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid to break the salt.
Chiral chromatography is another powerful technique for enantiomeric separation. This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus their separation. The choice of the CSP is critical and depends on the specific properties of the molecule being resolved.
Enzymatic resolution offers a highly selective method for separating enantiomers. This technique employs an enzyme that selectively catalyzes a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively esterify one enantiomer of this compound, allowing for the separation of the resulting ester from the unreacted enantiomeric acid.
Table 2: Comparison of Optical Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation and separation of diastereomers with different solubilities. | Cost-effective, scalable. | Can be time-consuming, requires a suitable resolving agent. |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. | High resolution, applicable to small quantities. | Expensive stationary phases, may require method development. |
| Enzymatic Resolution | Stereospecific enzymatic reaction. | High enantioselectivity, mild reaction conditions. | Enzyme cost and stability can be a factor. |
Stereoselectivity in Chemical Reactions Involving the Compound
The chiral center in this compound can influence the stereochemical outcome of chemical reactions involving the molecule. This phenomenon is known as stereoselectivity .
In reactions where a new chiral center is created, the existing chiral center at C3 can direct the formation of one diastereomer over the other. This is known as diastereoselectivity . For example, if the carboxylic acid group were to be reduced to an alcohol, creating a new chiral center at C1, the C3 chiral center could influence the approach of the reducing agent, leading to a preference for one of the two possible diastereomeric diols. This stereochemical control is often dictated by the steric hindrance imposed by the substituents around the existing chiral center, as predicted by models such as Cram's rule or the Felkin-Anh model.
Furthermore, the enantiomers of this compound can exhibit different reactivity towards other chiral molecules. This is the basis for kinetic resolution , where one enantiomer of a racemic mixture reacts faster with a chiral reagent than the other, allowing for the separation of the unreacted, slower-reacting enantiomer.
The study of stereoselectivity in reactions involving this compound is crucial for the synthesis of stereochemically pure compounds and for understanding its potential interactions in a chiral environment, such as in biological systems.
In-depth Mechanistic Analysis of this compound Formation Lacking in Current Scientific Literature
While general principles of organic synthesis can provide theoretical pathways for the formation of this compound, such as through the alkylation of a phenylacetic acid derivative or via conjugate addition to a substituted heptenoic acid, specific mechanistic studies, including the identification of intermediates and the elucidation of catalytic cycles, have not been documented for this particular compound.
Scientific investigation into reaction mechanisms is crucial for understanding and optimizing the synthesis of chemical compounds. This typically involves a combination of experimental techniques, such as spectroscopy for the identification of transient species, and computational modeling to map out energy landscapes of reaction pathways. The absence of such studies for this compound means that key data points regarding its formation are currently unknown.
Similarly, information regarding the stereoselective synthesis of this compound is absent. The development of catalytic cycles for producing specific stereoisomers is a significant area of chemical research, driven by the different physiological properties that stereoisomers can exhibit. Without dedicated research, any discussion on the catalytic cycles relevant to this compound would be purely speculative.
Furthermore, the kinetic and thermodynamic aspects of chemical transformations are fundamental to controlling reaction outcomes and scaling up production. Data on reaction rates, activation energies, and the thermodynamic stability of reactants, intermediates, and products are essential for process chemistry. The lack of published kinetic and thermodynamic studies for the synthesis of this compound prevents a quantitative analysis of its formation.
Chemical Derivatization and Advanced Transformations of 3,6 Dimethyl 3 Phenylheptanoic Acid
Advanced Spectroscopic and Analytical Techniques for Structural and Stereochemical Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution NMR spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules like 3,6-dimethyl-3-phenylheptanoic acid. nih.gov By analyzing the chemical shifts, coupling constants, and integrations in one-dimensional (1D) ¹H and ¹³C NMR spectra, the carbon-hydrogen framework can be meticulously assembled.
In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the phenyl group, the diastereotopic protons of the CH₂ group adjacent to the stereocenter, the methine proton of the isobutyl group, and the various non-equivalent methyl groups. The presence of a chiral center at C3 renders the two protons of the C2 methylene (B1212753) group and the two methyl groups at C6 diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals.
The ¹³C NMR spectrum provides information on the number and type of carbon atoms (C, CH, CH₂, CH₃). The quaternary carbon at C3, the carbonyl carbon of the carboxylic acid, and the carbons of the phenyl ring would appear at characteristic chemical shifts.
Two-dimensional (2D) NMR experiments are essential for unambiguous assignment.
COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, for instance, between the methine proton at C6 and the adjacent methyl and methylene protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing each proton signal to be assigned to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular structure. For example, HMBC would show correlations from the C3-methyl protons to the C2, C3, C4, and the phenyl ipso-carbon, confirming the connectivity around the quaternary stereocenter.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | COOH | ~10-12 (broad s, 1H) | ~178-180 | C2, C3 |
| 2 | CH₂ | ~2.5-2.7 (m, 2H) | ~45-50 | C1, C3, C4 |
| 3 | C | - | ~45-50 | - |
| 4 | CH₂ | ~1.8-2.0 (m, 2H) | ~35-40 | C2, C3, C5, C6 |
| 5 | CH₂ | ~1.2-1.4 (m, 2H) | ~25-30 | C4, C6, C7 |
| 6 | CH | ~1.5-1.7 (m, 1H) | ~28-33 | C4, C5, C7 |
| 7 | CH₃ | ~0.8-0.9 (d, 6H) | ~22-24 | C5, C6 |
| 8 (C3-Me) | CH₃ | ~1.3-1.5 (s, 3H) | ~25-30 | C2, C3, C4, C1' |
| 1' | C (ipso) | - | ~140-145 | - |
| 2'/6' | CH (ortho) | ~7.2-7.4 (m, 2H) | ~128-130 | C3, C4' |
| 3'/5' | CH (meta) | ~7.1-7.3 (m, 2H) | ~127-129 | C1', C5' |
| 4' | CH (para) | ~7.0-7.2 (m, 1H) | ~126-128 | C2'/6' |
Note: Predicted values are estimates. Actual values depend on solvent and experimental conditions. 's' denotes singlet, 'd' doublet, 'm' multiplet.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₅H₂₂O₂), high-resolution mass spectrometry (HRMS) would confirm its molecular weight with high precision. The predicted monoisotopic mass is 234.16199 Da. uni.lu
Electron Ionization (EI) is a common MS technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The fragmentation of this compound would likely proceed through several key pathways:
Alpha-cleavage: Scission of the C-C bonds adjacent to the phenyl group or the carbonyl group. A prominent fragment would be the loss of the isobutyl group ([M-57]⁺) or the entire alkyl chain.
McLafferty Rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene molecule.
Loss of Functional Groups: Cleavage of the carboxyl group ([M-45]⁺) is a common fragmentation pathway for carboxylic acids.
Benzylic Cleavage: The formation of a stable benzyl-type cation at m/z 91 (C₇H₇⁺) is characteristic of many compounds containing a phenylalkyl moiety, though it would require rearrangement in this specific structure. A more direct cleavage could yield a C₉H₁₁⁺ fragment (m/z 119) corresponding to the phenyl and C3-methyl-methylene portion.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Adduct/Fragment | Predicted m/z | Interpretation |
| [M+H]⁺ | 235.16927 | Protonated molecular ion (common in ESI, CI) |
| [M+Na]⁺ | 257.15121 | Sodiated molecular ion (common in ESI) |
| [M-H]⁻ | 233.15471 | Deprotonated molecular ion (common in negative ion mode ESI) |
| [M]⁺˙ | 234.16144 | Molecular ion (in EI-MS) |
| [M-C₄H₉]⁺ | 177.0910 | Loss of the isobutyl radical from the end of the heptanoic acid chain (EI) |
| [M-COOH]⁺ | 189.1638 | Loss of the carboxyl radical (EI) |
| [C₈H₉O₂]⁺ | 149.0603 | Cleavage between C3 and C4 (benzylic fragment with carboxyl group) |
| [C₉H₁₁]⁺ | 119.0861 | Cleavage between C2 and C3 (phenyl with C3-methyl and C4 methylene) |
Source for predicted adducts: PubChem. uni.lu Fragmentation m/z values are calculated based on likely EI-MS pathways.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration ((R) or (S)) of chiral molecules like this compound. nih.gov These methods measure the differential interaction of the molecule with left and right circularly polarized light.
Since this compound possesses a single stereocenter at C3, its enantiomers will rotate plane-polarized light in equal but opposite directions and produce mirror-image CD and ORD spectra. The experimental spectrum of a purified enantiomer can be compared with theoretical spectra generated using quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT). researchgate.net By matching the experimental Cotton effects (the characteristic peaks and troughs in CD and ORD spectra) with the calculated spectrum for a known configuration (e.g., the (S)-isomer), the absolute configuration of the synthesized or isolated enantiomer can be unambiguously assigned. nih.govrsc.org
Table 3: Hypothetical Chiroptical Data for the Enantiomers of this compound
| Enantiomer | Optical Rotation [α]D²⁵ | Circular Dichroism (CD) |
| (+)-Enantiomer | Positive (+) | Positive Cotton effect at ~215 nm (n→π* of COOH) |
| Negative Cotton effect at ~260 nm (¹Lₐ band of Phenyl) | ||
| (-)-Enantiomer | Negative (-) | Negative Cotton effect at ~215 nm (n→π* of COOH) |
| Positive Cotton effect at ~260 nm (¹Lₐ band of Phenyl) |
Note: These are hypothetical values used for illustrative purposes. The sign and magnitude of Cotton effects depend on the chromophore and its chiral environment.
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of an enantiomerically pure sample of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles.
Crucially, for a chiral molecule crystallized in a non-centrosymmetric space group, X-ray diffraction can determine the absolute configuration without reference to any other method, often by analyzing the anomalous dispersion effects (the Flack parameter). However, obtaining diffraction-quality crystals of a relatively flexible, medium-sized molecule like this can be challenging. The compound may be an oil at room temperature, necessitating derivatization or co-crystallization techniques.
Table 4: Potential X-ray Crystallographic Data Parameters for an Enantiomer of this compound
| Parameter | Hypothetical Value/Information Obtained |
| Crystal System | Monoclinic |
| Space Group | P2₁ (a common chiral space group) |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 98.5° |
| Bond Length (C3-C_ipso) | ~1.54 Å |
| Bond Angle (C2-C3-C4) | ~110.5° |
| Torsion Angle (C2-C3-C4-C5) | Defines the conformation of the alkyl chain |
| Absolute Configuration | Determined as (R) or (S) via anomalous dispersion (e.g., Flack x ≈ 0) |
Note: These values are hypothetical, representing the type of data that would be generated from a successful crystallographic analysis.
Chiral Chromatographic Methods for Stereoisomer Separation and Purity Determination
As this compound is a chiral compound, its enantiomers must be separated to assess their individual biological activities and properties. Chiral chromatography is the most widely used technique for this purpose. jiangnan.edu.cn High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary methods employed. nih.govchiraltech.com
The separation relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For an acidic compound like this, several types of CSPs are effective:
Polysaccharide-based CSPs: Columns with coated or immobilized amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD, Chiralcel OD) are highly versatile and often provide excellent separation for a wide range of racemates, including carboxylic acids. semanticscholar.org
Pirkle-type or Brush-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.
Quinine/Quinidine-based CSPs: These are particularly effective for separating chiral acids in ion-exchange mode. chiraltech.com
The mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol) and any acidic or basic additives, is optimized to achieve baseline separation (Resolution, Rs > 1.5). SFC is often favored for its speed and reduced solvent consumption. nih.gov
Table 5: Illustrative Chiral HPLC Method for Separation of this compound Enantiomers
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (t_R1) | 8.5 min (first eluting enantiomer) |
| Retention Time (t_R2) | 10.2 min (second eluting enantiomer) |
| Separation Factor (α) | 1.20 (t_R2 / t_R1) |
| Resolution (Rs) | 1.85 |
Note: This represents a typical, hypothetical method for analytical-scale chiral separation.
Computational and Theoretical Chemistry Studies of 3,6 Dimethyl 3 Phenylheptanoic Acid
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule like 3,6-dimethyl-3-phenylheptanoic acid. Methods such as B3LYP with a suitable basis set (e.g., 6-311G*) are commonly used to optimize the molecular geometry, finding the most stable arrangement of atoms in three-dimensional space. researchgate.net
From this optimized structure, a variety of reactivity descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Other important descriptors that can be derived include:
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.
Hardness (η) and Softness (S): These concepts, rooted in the Hard and Soft Acids and Bases (HSAB) theory, describe the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.netmdpi.com
Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to act as an electrophile. researchgate.net
These quantum chemical descriptors are invaluable for predicting how this compound might interact with other chemical species and its potential role in chemical reactions.
Conformational Space Exploration and Energy Landscape Analysis
Due to the presence of several single bonds, this compound can exist in numerous different spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. This process involves systematically rotating the flexible dihedral angles within the molecule and calculating the potential energy for each resulting conformation.
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations often model a molecule in the gas phase (in a vacuum), Molecular Dynamics (MD) simulations are employed to understand its behavior in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on a force field that approximates the potential energy of the system.
For this compound, an MD simulation would place the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent) and track the trajectory of every atom over a period of time (from nanoseconds to microseconds). This allows for the study of:
Solvation: How solvent molecules arrange themselves around the carboxylic acid, phenyl, and alkyl parts of the molecule.
Conformational Dynamics: How the molecule flexes and changes its shape in solution, providing a dynamic view of the conformational landscape. nih.gov
Intermolecular Interactions: The formation and breaking of hydrogen bonds between the carboxylic acid group and solvent molecules.
These simulations provide a bridge between the static picture from quantum calculations and the dynamic reality of a molecule in a chemical or biological environment.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the mechanism of a chemical reaction involving this compound. This involves identifying the lowest energy path from reactants to products, which proceeds through a high-energy species known as the transition state.
By calculating the structures and energies of the reactants, products, and the transition state, a reaction energy profile can be constructed. This profile reveals the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur. Quantum chemical methods are used to locate the transition state structure, which is a saddle point on the potential energy surface. Characterizing the transition state is essential for understanding the reaction kinetics and mechanism. For instance, modeling the deprotonation of the carboxylic acid group would involve calculating the energy pathway as a proton is transferred to a base.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties of this compound. These predictions are a powerful tool for verifying the results of laboratory synthesis and for interpreting experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared to experimental NMR data to confirm the molecular structure.
Infrared (IR) Spectroscopy: The vibrational frequencies and their intensities can be calculated. These correspond to the stretching and bending of chemical bonds. For this compound, characteristic frequencies for the O-H and C=O stretching of the carboxylic acid group, C-H stretching of the alkyl and phenyl groups, and C=C stretching of the phenyl ring would be of particular interest.
While no specific experimental or computational spectroscopic data for this compound are available in the searched literature, the table below provides an example of the kind of data that would be generated in such a study. The predicted values from calculations are often scaled to better match experimental results.
Table 1: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Hypothetical Value | Corresponding Functional Group |
| ¹³C NMR | Chemical Shift (δ) | ~175-185 ppm | Carboxylic Acid Carbon (C=O) |
| ¹³C NMR | Chemical Shift (δ) | ~125-145 ppm | Phenyl Ring Carbons |
| ¹H NMR | Chemical Shift (δ) | ~10-12 ppm | Carboxylic Acid Proton (-OH) |
| ¹H NMR | Chemical Shift (δ) | ~7.2-7.5 ppm | Phenyl Ring Protons |
| IR Spectroscopy | Vibrational Frequency (ν) | ~1700-1725 cm⁻¹ | Carbonyl Stretch (C=O) |
| IR Spectroscopy | Vibrational Frequency (ν) | ~2500-3300 cm⁻¹ (broad) | Hydroxyl Stretch (O-H) |
Q & A
Q. What are the standard synthetic routes for 3,6-Dimethyl-3-phenylheptanoic acid, and which characterization techniques are essential for confirming its structure?
- Methodological Answer: A common approach involves multi-step esterification followed by hydrolysis. For example, Friedel-Crafts alkylation can introduce the phenyl group, while subsequent Grignard reactions or nucleophilic substitutions can add methyl branches. Characterization requires Fourier-transform infrared spectroscopy (FT-IR) to identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and aromatic C-H stretches. Nuclear magnetic resonance (NMR) (¹H and ¹³C) is critical for confirming methyl group positions (e.g., δ 1.2–1.5 ppm for CH₃) and phenyl substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Comparative analysis with structurally related compounds (e.g., 3-phenylheptanoic acid derivatives) can resolve ambiguities .
Q. What analytical methods are recommended for assessing the purity of this compound in complex mixtures?
- Methodological Answer: Reverse-phase HPLC with UV detection (λ = 210–260 nm) is ideal for quantifying purity in mixtures. Use a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid). For trace impurities, LC-MS in positive ion mode provides sensitivity. Thin-layer chromatography (TLC) with silica gel plates and visualizing agents (e.g., iodine vapor) offers rapid preliminary checks. Cross-validation with elemental analysis (C, H, O percentages) ensures stoichiometric consistency. Reagents like TCEP or DTT (from Sigma-Aldrich) may stabilize the compound during analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing stereoisomers of this compound?
- Methodological Answer: Discrepancies in NMR or IR data often arise from stereochemical variations. X-ray crystallography is definitive for resolving absolute configuration. If crystals are unavailable, computational modeling (e.g., density functional theory (DFT) at the B3LYP/6-31G* level) can predict NMR chemical shifts and compare them to experimental data. Chiral chromatography (e.g., using Chiralpak IA columns) separates enantiomers, while optical rotation measurements confirm chirality. Refer to PubChem entries for analogous compounds (e.g., 3,3-diethylpentanoic acid) to benchmark spectral patterns .
Q. What experimental strategies can optimize the yield of this compound during synthesis?
- Methodological Answer: Optimize reaction conditions using a Design of Experiments (DoE) approach. Key factors include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps.
- Temperature control : Low temperatures (−10°C) to minimize side reactions during alkylation.
- Solvent polarity : Use toluene for non-polar intermediates and THF for polar hydrolysis steps.
Monitor progress via in-situ FT-IR or GC-MS . Post-synthesis, recrystallization from ethanol/water mixtures improves purity. Compare yields to similar syntheses (e.g., Cr(III) complexes of bicycloheptane derivatives) for benchmarking .
Q. How can in silico modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer: Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). ADMET prediction tools (SwissADME, pkCSM) estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions. Validate predictions with in vitro assays :
- Plasma protein binding : Equilibrium dialysis with human serum albumin.
- Metabolic stability : Incubate with liver microsomes and quantify via LC-MS.
Cross-reference with PubChem data for structurally similar acids (e.g., 3-(3,4,5-trimethoxyphenyl)propanoic acid) to identify trends .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental logP values for this compound?
- Methodological Answer: Theoretical logP (e.g., calculated via ChemAxon) may conflict with experimental shake-flask method results. To resolve this:
- Measure logP experimentally using octanol/water partitioning with HPLC quantification .
- Adjust computational models by incorporating solvent-accessible surface area (SASA) parameters.
Compare results to analogs like 3-hydroxy-6-phenylsulfanylhexanoic acid, where phenyl and alkyl groups similarly influence hydrophobicity .
Biological Activity Studies
Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?
- Methodological Answer:
- IL-6 inhibition : Use recombinant human IL-6 (Proteintech) in ELISA assays with anti-IL-6 nanobodies for detection .
- COX-2 activity : Measure prostaglandin E₂ (PGE₂) production in LPS-stimulated macrophages via LC-MS.
- Cytotoxicity : MTT assay on human fibroblast cells (e.g., WI-38) to establish IC₅₀ values.
Normalize data to positive controls (e.g., dexamethasone) and validate with dose-response curves .
Notes on Evidence Utilization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
